Pig Coronary Artery Contractile Potency (EC50): Sarafotoxin S6a1 vs. S6b, S6c, ET-1, and ET-3
In pig left circumflex coronary artery rings, Sarafotoxin S6a1 (EC50 = 7.5 nM) occupies an intermediate potency position: approximately 5-fold less potent than the ETB-preferring agonist S6c (EC50 = 1.5 nM), approximately 2-fold more potent than S6b (EC50 = 14.8 nM) and ET-1 (EC50 = 12.6 nM), and approximately 13-fold more potent than ET-3 (EC50 = 96.8 nM) [1]. The concentration–response curve of S6a1 was biphasic, with a higher-sensitivity component accounting for 40–45% of the total contractile effect, whereas ET-1 produced a monophasic curve [1]. This intermediate potency, coupled with biphasic receptor coupling, distinguishes S6a1 from both the ultra-potent S6c and the weaker ET-3, making it a calibrated tool for discriminating ETA- versus ETB-mediated coronary responses [1].
| Evidence Dimension | Contractile potency in pig coronary artery (EC50, nM) |
|---|---|
| Target Compound Data | EC50 = 7.5 nM (biphasic curve; 40–45% high-sensitivity component) |
| Comparator Or Baseline | S6c: EC50 = 1.5 nM; S6b: EC50 = 14.8 nM; ET-1: EC50 = 12.6 nM; ET-3: EC50 = 96.8 nM |
| Quantified Difference | 5× less potent than S6c; ~2× more potent than S6b and ET-1; ~13× more potent than ET-3 |
| Conditions | Isolated pig left circumflex coronary artery rings; organ bath isometric tension recording |
Why This Matters
Procurement decisions for coronary artery contractility studies must account for these quantitative potency differences: S6a1 is not the most potent agonist, but its intermediate potency and biphasic curve make it uniquely suited for protocols requiring partial ETA/ETB co-activation without the ceiling effects of S6c.
- [1] Schoeffter P, Randriantsoa A. Differences between endothelin receptors mediating contraction of guinea-pig aorta and pig coronary artery. Eur J Pharmacol. 1993;249(2):199-206. doi:10.1016/0014-2999(93)90433-I View Source
